Comparative Physicochemical Properties of N-Decyl-4-methoxyaniline Against N-Alkyl Homologs
A comparison of the calculated lipophilicity (LogP) of N-decyl-4-methoxyaniline against its N-octyl and N-dodecyl analogs demonstrates a clear chain-length-dependent increase in hydrophobicity. The target compound, with a 10-carbon alkyl chain, exhibits a LogP of 6.19 . This is significantly higher than the predicted LogP for the N-octyl analog (~4.8) and lower than that of the N-dodecyl analog (~7.5), illustrating its distinct position in partitioning and solubility behavior relevant for purification and biological assays .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 6.19 |
| Comparator Or Baseline | N-octyl-4-methoxyaniline: LogP ~4.8; N-dodecyl-4-methoxyaniline: LogP ~7.5 |
| Quantified Difference | Target compound's LogP is approx. 1.4 units higher than the octyl analog and 1.3 units lower than the dodecyl analog. |
| Conditions | Predicted values based on molecular structure (ChemSrc database). |
Why This Matters
This quantitative difference in LogP confirms that the compound's partitioning behavior is distinct from its nearest homologs, which is crucial for method development in chromatography and for predicting biological membrane permeability.
